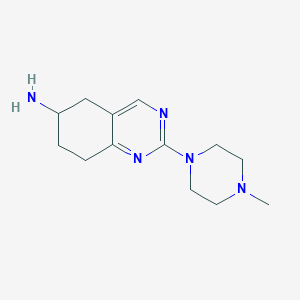

2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine

Description

2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine is a diazine derivative characterized by a tetrahydroquinazoline core substituted with a 4-methylpiperazine group at position 2 (Figure 1). Its structural features include:

- Tetrahydroquinazoline scaffold: This bicyclic system provides conformational flexibility, enabling diverse reactivity in nucleophilic addition and cyclization reactions .

- 4-Methylpiperazine substituent: The piperazine ring enhances solubility in polar solvents (e.g., water, ethanol) through hydrogen-bonding interactions, a critical advantage for pharmaceutical applications .

- Supramolecular interactions: The compound’s π-electron-rich tetrahydroquinazoline core facilitates π-π stacking, suggesting utility in molecular recognition systems or crystal engineering .

Properties

CAS No. |

929973-86-4 |

|---|---|

Molecular Formula |

C13H21N5 |

Molecular Weight |

247.34 g/mol |

IUPAC Name |

2-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine |

InChI |

InChI=1S/C13H21N5/c1-17-4-6-18(7-5-17)13-15-9-10-8-11(14)2-3-12(10)16-13/h9,11H,2-8,14H2,1H3 |

InChI Key |

QYAUUAPOMDVJGU-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C3CC(CCC3=N2)N |

Origin of Product |

United States |

Preparation Methods

Synthesis Starting from 2,4-Dichloroquinazoline Derivatives

A prominent method involves the treatment of 2,4-dichloroquinazoline intermediates with 1-methylpiperazine to selectively substitute the chlorine at the 4-position with the 4-methylpiperazin-1-yl group. For example:

8-Bromo-2,4-dichloroquinazoline is reacted with 1-methylpiperazine in tetrahydrofuran (THF) with triethylamine as a base at 60 °C until the starting material is consumed. The product is 8-bromo-2-chloro-4-(4-methylpiperazin-1-yl)quinazoline, isolated by silica gel chromatography with a yield of approximately 53%.

Subsequent substitution of the chlorine at the 2-position with methylamine in THF at room temperature and then heating at 65 °C yields 8-bromo-N-methyl-4-(4-methylpiperazin-1-yl)quinazolin-2-amine with about 77% yield.

Catalytic hydrogenation (Pd on carbon, hydrogen atmosphere) in isopropyl alcohol with acetic acid converts the brominated intermediate to the corresponding tetrahydroquinazoline derivative, 2-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine, with a yield of around 30%.

This route highlights the stepwise functionalization of quinazoline rings, enabling selective substitution and reduction to the tetrahydro form.

Preparation via Condensation and Reductive Amination

An alternative synthetic approach involves:

Condensation of 4-bromo-2-nitro-benzonitrile with 1-Boc-piperazine (1-tert-butoxycarbonyl-piperazine) to form a piperazinyl-3,4-dihydroquinazolin-2(1H)-one intermediate.

This intermediate is then subjected to reductive amination with various biaryl aldehydes to yield substituted 7-piperazinyl-3,4-dihydroquinazolin-2(1H)-ones, which can be further manipulated to obtain the target tetrahydroquinazoline amine derivatives.

This method is valuable for introducing diverse substituents and protecting groups, facilitating further functionalization.

Additional Functionalization Techniques

Reaction of 2-chloro-4-(4-methylpiperazin-1-yl)quinazoline with different amines under heating in solvents like n-butanol or 1,4-dioxane allows the synthesis of various substituted quinazolin-2-amines, demonstrating the versatility of the intermediate for further derivatization.

Formation of oxotriazine rings and other fused heterocycles can be achieved by reacting N-amino derivatives with chloroacetamide in DMF, expanding the chemical space of quinazoline analogs.

Data Table Summarizing Key Synthetic Steps and Yields

| Step | Starting Material / Intermediate | Reagents & Conditions | Product / Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 8-Bromo-2,4-dichloroquinazoline | 1-Methylpiperazine, triethylamine, THF, 60 °C | 8-Bromo-2-chloro-4-(4-methylpiperazin-1-yl)quinazoline | 53 | Nucleophilic substitution at 4-position |

| 2 | Above intermediate | Methylamine in THF, rt then 65 °C | 8-Bromo-N-methyl-4-(4-methylpiperazin-1-yl)quinazolin-2-amine | 77 | Substitution at 2-position |

| 3 | Above intermediate | Pd/C, H2, isopropyl alcohol, acetic acid, rt | 2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine | 30 | Catalytic hydrogenation to tetrahydroquinazoline |

| 4 | 4-Bromo-2-nitro-benzonitrile + 1-Boc-piperazine | Condensation, reductive amination | Piperazinyl-3,4-dihydroquinazolin-2(1H)-ones | Variable | Alternative route via protected intermediates |

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce tetrahydroquinazoline derivatives with different substituents .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand for various biological targets.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticonvulsant activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Differences Between 2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine and Analogues

Key Observations:

Solubility and Polarity: The 4-methylpiperazine group in the target compound significantly improves solubility in polar solvents compared to thiophene-substituted analogues (e.g., Compound 4i), which exhibit lipophilicity due to aromatic heterocycles .

Reactivity and Synthesis :

- Thiophene-substituted derivatives (e.g., Compound 4h) are synthesized via one-pot multicomponent reactions (MCRs) involving cyclocondensation of carboxaldehydes, cyclic ketones, and guanidine carbonate .

- The target compound likely requires tailored synthetic routes, such as nucleophilic substitution or coupling reactions, to introduce the 4-methylpiperazine moiety, which may add complexity compared to MCR-based methods .

Supramolecular and Crystallographic Behavior

- π-π Interactions : Thiophene-substituted derivatives exhibit stronger π-π stacking due to extended aromaticity, whereas the target compound’s tetrahydroquinazoline core may prioritize H-bonding in crystal packing .

- Crystallographic Refinement : SHELX software has been widely used for small-molecule refinement of similar compounds, though the target compound’s structural complexity (e.g., flexible piperazine) may necessitate advanced refinement protocols .

Spectroscopic Characterization

- NMR/IR : The piperazine group’s NH and CH₂ signals dominate the ¹H NMR spectrum, while the tetrahydroquinazoline core contributes to distinct carbonyl (C=O) stretches in IR .

Biological Activity

2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine (CAS Number: 42882-42-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and its relevance in drug development.

- Molecular Formula : C13H21N5

- Molar Mass : 247.33934 g/mol

- Structure : The compound features a tetrahydroquinazoline core substituted with a 4-methylpiperazine moiety, which is significant for its biological activity.

Anticancer Activity

The compound's structural similarities to known anticancer agents suggest potential activity against cancer cell lines. For example:

- Hybrid Compounds : Studies on hybrid derivatives combining quinoline and benzimidazole structures have shown selective cytotoxicity against breast cancer (MCF-7) and renal cancer (A498) cell lines . The presence of the piperazine moiety may enhance selectivity and potency.

The biological activity of 2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : Similar compounds have been identified as inhibitors of cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), which are crucial in inflammation and cancer progression .

- Binding Affinity : The structural features of the compound suggest a potential for dual binding sites on target proteins, enhancing its therapeutic profile.

Case Study 1: Antimicrobial Screening

A study evaluated a range of quinoline derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. Although specific data for 2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine was not available, the screening highlighted the importance of structural modifications in enhancing activity.

| Compound | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Compound A | 100 |

| Compound B | 200 |

| Compound C | 400 |

Case Study 2: Anticancer Potential

In vitro studies on hybrid compounds containing quinazoline frameworks showed promising results against various cancer cell lines. The findings suggested that modifications at the piperazine position could significantly affect cytotoxicity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Hybrid A | MCF-7 | 15 |

| Hybrid B | A498 | 10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.